2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Overview
Description
2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is a chemical compound with the molecular formula C10H8BrF2NO2. It is known for its unique structure, which includes a bromine atom, difluoromethoxy group, and methoxy group attached to a phenyl ring. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is used in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(difluoromethoxy)pyridine
- 1-Bromo-4-(difluoromethoxy)benzene
- 4-Bromo-2-(difluoromethoxy)pyridine
Uniqueness
2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[2-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO2/c1-15-8-4-6(2-3-14)7(11)5-9(8)16-10(12)13/h4-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBNJCYDDLHSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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